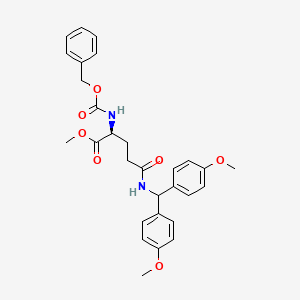
甲氧基琥珀酰-丙氨酸-苯丙氨酸-赖氨酸-氨甲酰甲基香豆素 (MeOSuc-Ala-Phe-Lys-AMC)
描述
MeOSuc-Ala-Phe-Lys-AMC: is a highly sensitive fluorescent substrate used primarily in biochemical research. It is known for its ability to act as a substrate for plasmin, an enzyme involved in the breakdown of fibrin clots. The compound's fluorescence properties make it useful in various assays to study proteolytic activity.
科学研究应用
MeOSuc-Ala-Phe-Lys-AMC: is widely used in scientific research due to its sensitivity and specificity as a substrate for proteolytic enzymes. It is employed in:
Enzyme Assays: : To measure the activity of enzymes like plasmin and other proteases.
Drug Discovery: : Screening for inhibitors of proteolytic enzymes, which are potential therapeutic targets.
Biology: : Studying the role of proteolysis in various biological processes.
Medicine: : Investigating the mechanisms of diseases related to proteolytic activity, such as cancer and cardiovascular diseases.
Industry: : Developing diagnostic tools and assays for protease-related research.
作用机制
Target of Action
The primary target of MeOSuc-Ala-Phe-Lys-AMC is plasmin , a protease that specifically degrades fibrin gels . Plasmin plays a crucial role in the fibrinolytic system, which is responsible for the breakdown of blood clots.
Mode of Action
MeOSuc-Ala-Phe-Lys-AMC acts as a highly sensitive fluorogenic substrate for plasmin . When plasmin cleaves this substrate, it results in a fluorescent product that can be detected and measured. This fluorescence is used to quantify the activity of plasmin, with an excitation wavelength (λExc) of 380 nm and an emission wavelength (λ
生化分析
Biochemical Properties
MeOSuc-Ala-Phe-Lys-AMC interacts with the enzyme plasmin . Plasmin is a protease that specifically degrades fibrin gels and is an important component of the fibrinolytic system . The interaction between MeOSuc-Ala-Phe-Lys-AMC and plasmin is crucial for its role in these biochemical reactions .
Cellular Effects
The effects of MeOSuc-Ala-Phe-Lys-AMC on cells and cellular processes are primarily related to its role as a substrate for plasmin . By interacting with plasmin, MeOSuc-Ala-Phe-Lys-AMC can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
MeOSuc-Ala-Phe-Lys-AMC exerts its effects at the molecular level through its interactions with plasmin . This includes binding interactions with the enzyme, which can lead to enzyme activation or inhibition, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of MeOSuc-Ala-Phe-Lys-AMC can change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of MeOSuc-Ala-Phe-Lys-AMC can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
MeOSuc-Ala-Phe-Lys-AMC is involved in the fibrinolytic system, a metabolic pathway where it interacts with the enzyme plasmin . This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of MeOSuc-Ala-Phe-Lys-AMC within cells and tissues are influenced by its interactions with plasmin . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of MeOSuc-Ala-Phe-Lys-AMC and any effects on its activity or function are determined by its interactions with plasmin . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MeOSuc-Ala-Phe-Lys-AMC typically involves solid-phase peptide synthesis (SPPS) techniques. The process starts with the coupling of the amino acids in the sequence: methionine, alanine, phenylalanine, and lysine, followed by the addition of the AMC (aminomethylcoumarin) fluorophore. The reaction conditions include the use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation.
Industrial Production Methods
Industrial production of MeOSuc-Ala-Phe-Lys-AMC involves scaling up the SPPS process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product.
化学反应分析
Types of Reactions
MeOSuc-Ala-Phe-Lys-AMC: primarily undergoes hydrolysis reactions, particularly by proteolytic enzymes like plasmin. The AMC fluorophore attached to the peptide sequence is released upon cleavage, resulting in a measurable fluorescent signal.
Common Reagents and Conditions
The hydrolysis reaction is typically carried out in aqueous buffers at physiological pH (around 7.4). The presence of proteolytic enzymes such as plasmin is essential for the reaction to occur.
Major Products Formed
The major product of the hydrolysis reaction is the AMC fluorophore, which emits fluorescence upon excitation at 380 nm and emits at 460 nm. This fluorescence can be quantified to measure the activity of proteolytic enzymes.
相似化合物的比较
MeOSuc-Ala-Phe-Lys-AMC: is unique in its high sensitivity and specificity for plasmin. Similar compounds include other fluorogenic substrates like Boc-Ala-Phe-Arg-AMC and Z-Phe-Arg-AMC , which are also used to study proteolytic activity but may have different substrate specificities and fluorescence properties.
List of Similar Compounds
Boc-Ala-Phe-Arg-AMC
Z-Phe-Arg-AMC
Suc-Ala-Ala-Phe-AMC
MeOSuc-Ala-Ala-Phe-AMC
属性
IUPAC Name |
methyl 4-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H41N5O8.C2HF3O2/c1-20-17-30(41)46-27-19-23(12-13-24(20)27)36-32(43)25(11-7-8-16-34)37-33(44)26(18-22-9-5-4-6-10-22)38-31(42)21(2)35-28(39)14-15-29(40)45-3;3-2(4,5)1(6)7/h4-6,9-10,12-13,17,19,21,25-26H,7-8,11,14-16,18,34H2,1-3H3,(H,35,39)(H,36,43)(H,37,44)(H,38,42);(H,6,7)/t21-,25-,26-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPPXHKRTNSBBE-UBAACIDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)CCC(=O)OC.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C)NC(=O)CCC(=O)OC.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42F3N5O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
749.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


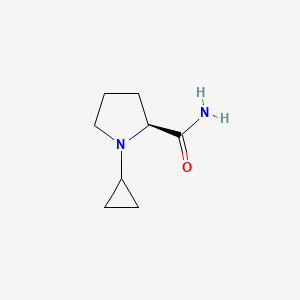
![2-(3'-Bromo-biphenyl-3-yl)-4,6-diphenyl-[1,3,5]triazine](/img/structure/B1518351.png)
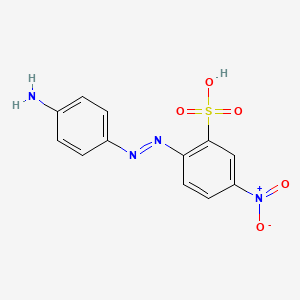
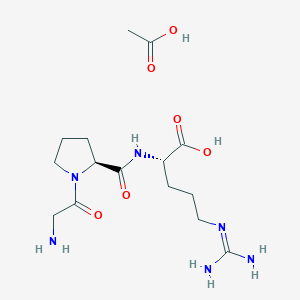
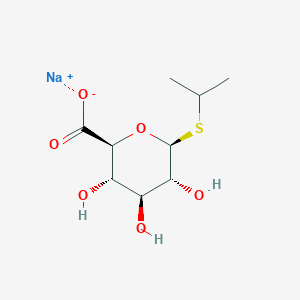
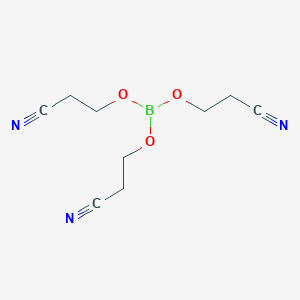
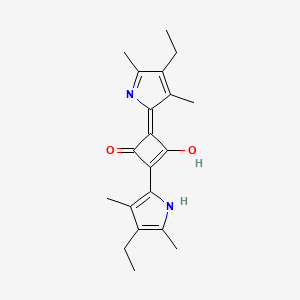
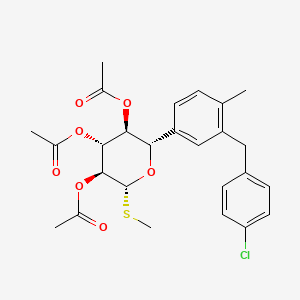
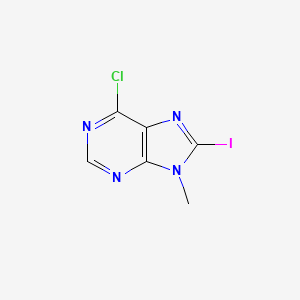
![4,7-Dibromo-5,6-difluoro-2-octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B1518399.png)
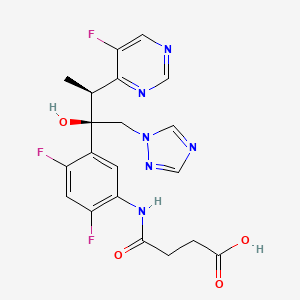
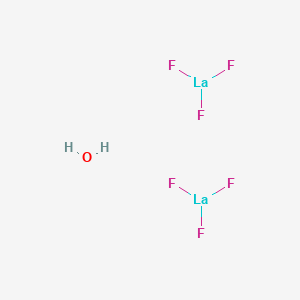
![2-[(Z)-(5-methyl-4-pentylpyrrol-2-ylidene)methyl]-5-(1H-pyrrol-2-yl)-1,2-dihydropyrrol-3-one](/img/structure/B1518420.png)
